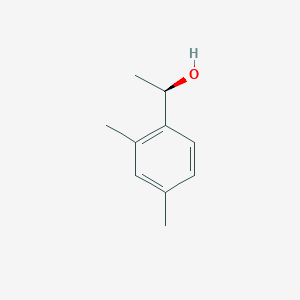

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

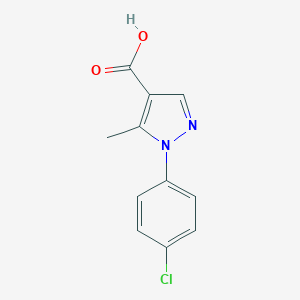

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, such as 1,2-bis(3,4-dimethylphenyl)ethane, involves Friedel-Crafts alkylation among other methods. These processes typically utilize Lewis acid catalysts and specific reactants to achieve the desired structural frameworks (Takahashi et al., 1995).

Molecular Structure Analysis

X-ray crystallography has been pivotal in understanding the molecular structures of related compounds. For instance, the molecular complex of 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol showcases planar hydrogen-bonded rings, revealing insights into molecular interactions and arrangements (Toda, Tanaka, & Mak, 1985).

Chemical Reactions and Properties

Chemical reactions involving (1R)-1-(2,4-dimethylphenyl)ethan-1-ol and its derivatives can range from transesterification to complex formation with metals. The synthesis of optically pure 1,2-bis(pentafluorophenyl)ethane-1,2-diol via lipase-catalyzed transesterification highlights the compound's reactivity and potential for creating stereochemically complex structures (Sakai et al., 2000).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are critical for understanding how (1R)-1-(2,4-dimethylphenyl)ethan-1-ol behaves under different conditions. For example, the study of related dimethylphenyl ethanes has shown that ortho methyl groups can influence torsional vibration and, consequently, the apparent bond lengths within the molecule (Harada & Ogawa, 2001).

Chemical Properties Analysis

The chemical properties of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing chemical transformations, are fundamental for its application in synthesis and material science. Research has shown that similar compounds exhibit significant variability in their reactivity, highlighting the importance of understanding these properties at a molecular level (Burt, Chatt, Hussain, & Leigh, 1979).

Applications De Recherche Scientifique

Molecular Complexes and Crystal Structures

Research into molecular complexes involving compounds similar to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol has revealed insights into the formation and characteristics of hydrogen-bonded rings and crystal structures. For instance, studies on molecular complexes such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol have utilized X-ray crystallography to determine their structures, highlighting the role of planar hydrogen-bonded rings centered at centrosymmetric sites (Toda, Tanaka, & Mak, 1985).

Conformational Analysis

Conformational analysis of tetraarylethanes, including those related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, has been conducted to understand their preferential conformations and the effects of substituents on their stability. Empirical force field calculations and NMR evidence have been employed to explore the ground state structures and conformational behaviors of these compounds, contributing to the understanding of intramolecular interactions and steric effects (Dougherty, Llort, Mislow, & Blount, 1978).

Synthesis and Reactivity

The synthesis and proton magnetic resonance studies of 1,2-dialkyl-1,2-bis(2,6-dimethyl-phenyl)ethanes have provided valuable information on the configurations, conformations, and barriers to rotations about specific bonds. This research aids in the comprehension of the synthetic pathways and reactivity of compounds structurally related to (1R)-1-(2,4-dimethylphenyl)ethan-1-ol (Reuvers, Sinnema, Van Rantwijk, Remijnse, & Van Bekkum, 1969).

Catalytic Applications

Investigations into the catalytic properties of complexes involving (1R)-1-(2,4-dimethylphenyl)ethan-1-ol derivatives have led to advancements in asymmetric synthesis and catalysis. For example, Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their efficacy in the asymmetric transfer hydrogenation of acetophenone, demonstrating the potential of such complexes in enantioselective catalysis (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

Propriétés

IUPAC Name |

(1R)-1-(2,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHQUGRUHBFDFT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)